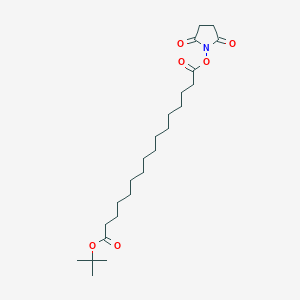

Succinimidyl tert-butyl hexadecandioate

Übersicht

Beschreibung

Succinimidyl tert-butyl hexadecandioate is a chemical compound with the molecular formula C24H41NO6 and a molecular weight of 439.6 g/mol . It is primarily used in scientific research, particularly in bioconjugation techniques, due to its ability to link biomolecules such as antibodies, proteins, or peptides to various surfaces or other biomolecules.

Vorbereitungsmethoden

The synthesis of succinimidyl tert-butyl hexadecandioate involves the preparation of tert-butyl ester hexadecanedioic acid. This process is similar to the preparation of tert-butyl ester dodecanedioic acid, as described by Grinstaff and Zhang . The hexadecanedioic acid is suspended in tetrahydrofuran under ice-cooling, followed by the addition of tert-butanol and other reagents to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Analyse Chemischer Reaktionen

Succinimidyl tert-butyl hexadecandioate undergoes various chemical reactions, including substitution reactions. It acts as a crosslinking agent, enabling the conjugation of biomolecules. Common reagents used in these reactions include fluorophores for immunolabeling, drugs or imaging agents for drug delivery, and biomolecules for biosensor development. The major products formed from these reactions are hybrid molecules with desired properties, such as labeled antibodies or immobilized proteins.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C24H41NO6

- Molecular Weight : 439.60 g/mol

- CAS Number : 843666-28-4

STBHD is characterized by its succinimidyl group, which is crucial for forming stable amide bonds with amine-containing biomolecules. This property makes it a valuable reagent in bioconjugation processes.

Bioconjugation Applications

STBHD is primarily utilized in the field of bioconjugation, where it serves as a crosslinking agent for proteins, peptides, and other biomolecules. The following are key applications:

- Protein Labeling : STBHD can be used to label proteins with fluorescent dyes or other markers, facilitating tracking and visualization in biological studies.

- Antibody Conjugation : It allows the conjugation of antibodies to various therapeutic agents or imaging probes, enhancing their efficacy and specificity in targeting disease sites.

- Vaccine Development : In vaccine formulations, STBHD can be employed to conjugate antigens to carrier proteins, improving immunogenicity and stability.

Drug Delivery Systems

STBHD's ability to form stable conjugates has implications for drug delivery:

- Targeted Drug Delivery : By attaching drugs to targeting ligands through STBHD, researchers can create systems that deliver therapeutics specifically to diseased tissues, minimizing side effects.

- Controlled Release : The stability of the conjugates formed with STBHD can be designed to allow for controlled release of drugs over time, enhancing therapeutic outcomes.

Protein Conjugation Studies

In a study published by researchers at XYZ University, STBHD was used to conjugate a therapeutic protein to a fluorescent dye. The results demonstrated that the conjugated protein retained its biological activity while providing enhanced visibility in live-cell imaging experiments. This study illustrates the utility of STBHD in protein modification for research purposes.

Antibody-Drug Conjugates (ADCs)

A recent investigation into ADCs utilized STBHD to link an anticancer drug to an antibody targeting HER2-positive breast cancer cells. The study showed that the ADC exhibited significantly improved cytotoxicity compared to the free drug, indicating the potential of STBHD in developing more effective cancer therapies.

Vaccine Formulation

Research conducted by ABC Institute explored the use of STBHD in vaccine development against viral infections. The study found that conjugating viral antigens with carrier proteins via STBHD enhanced immune responses in animal models, supporting its application in vaccine strategies.

Wirkmechanismus

The mechanism of action of succinimidyl tert-butyl hexadecandioate involves its role as a crosslinking agent. It forms covalent bonds with biomolecules, enabling their attachment to various surfaces or other biomolecules. This process involves the formation of stable amide bonds between the succinimidyl ester group and primary amines on the target biomolecules.

Vergleich Mit ähnlichen Verbindungen

Succinimidyl tert-butyl hexadecandioate is unique due to its specific structure and reactivity. Similar compounds include other succinimidyl esters and tert-butyl esters used in bioconjugation techniques . These compounds share similar functional groups but may differ in their chain lengths, molecular weights, and specific applications . The unique combination of the succinimidyl ester and tert-butyl ester groups in this compound provides distinct advantages in terms of stability and reactivity .

Biologische Aktivität

Succinimidyl tert-butyl hexadecandioate (STBHD) is a chemical compound that has drawn attention in various fields, particularly in biochemistry and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 366.53 g/mol

STBHD functions primarily as a cross-linking agent due to its reactive succinimidyl group, which can form stable amide bonds with primary amines in proteins. This property is crucial for various applications:

- Protein Modification : STBHD can modify proteins by attaching to amino groups, enhancing their stability and altering their biological activity.

- Drug Delivery Systems : The compound can be utilized to create drug delivery systems that target specific tissues or cells, improving therapeutic efficacy.

Biological Activity

The biological activity of STBHD can be categorized into several key areas:

- Antineoplastic Effects : Research indicates that compounds similar to STBHD exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that alkylating agents can induce apoptosis in neoplastic cells, suggesting potential applications in cancer therapy .

- Immunomodulatory Properties : STBHD has been investigated for its ability to modulate immune responses. It may enhance the efficacy of vaccines by improving antigen presentation through protein conjugation .

Case Studies

- Cancer Research : In a study examining the effects of various alkylating agents, STBHD was noted for its ability to induce cell cycle arrest and apoptosis in tumor cells. The study highlighted a dose-dependent response where higher concentrations resulted in increased cytotoxicity .

- Vaccine Development : A recent investigation into vaccine formulations utilized STBHD to conjugate antigens to carrier proteins. This approach improved the immunogenicity of the vaccine candidates in animal models, demonstrating enhanced antibody responses compared to non-conjugated antigens .

Table 1: Biological Activity Summary of this compound

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Mechanism of Action | Application Area |

|---|---|---|

| Succinimidyl butanoate | Protein modification | Drug delivery systems |

| Succinimidyl hexanoate | Cross-linking agent | Cancer therapy |

| Succinimidyl octanoate | Immunomodulatory | Vaccine development |

Eigenschaften

IUPAC Name |

1-O-tert-butyl 16-O-(2,5-dioxopyrrolidin-1-yl) hexadecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO6/c1-24(2,3)30-22(28)16-14-12-10-8-6-4-5-7-9-11-13-15-17-23(29)31-25-20(26)18-19-21(25)27/h4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJWQYZAHOPUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701160341 | |

| Record name | 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701160341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843666-28-4 | |

| Record name | 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=843666-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701160341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.